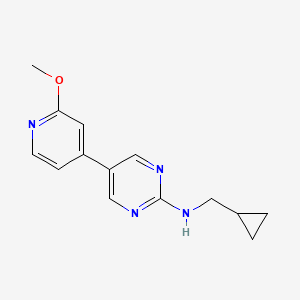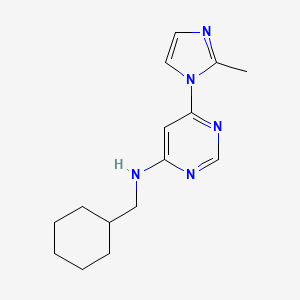
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine, or CMP-2, is a synthetic molecule that has been studied extensively in scientific research. CMP-2 has unique physical and chemical properties that make it a valuable tool for studying a variety of biological processes.
Aplicaciones Científicas De Investigación
CMP-2 has been used in a variety of scientific research applications. It has been used as a probe molecule to study enzyme-substrate interactions, as it binds to a number of enzymes with high affinity. It has also been used as a tool to study the structure and function of proteins, as its structure is similar to that of a number of amino acids. CMP-2 has also been used to study the effects of drugs on cellular processes, as it is able to interact with a number of drug targets.
Mecanismo De Acción
The exact mechanism of action of CMP-2 is not yet fully understood. However, it is believed to interact with a number of enzymes and proteins through hydrogen bonding and van der Waals interactions. It is also believed to bind to a number of drug targets, allowing it to modulate their activity.
Biochemical and Physiological Effects
CMP-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including caspase-3, a key enzyme in apoptosis. It has also been shown to modulate the activity of a number of drug targets, such as the serotonin transporter. In addition, CMP-2 has been shown to have anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP-2 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable and non-toxic. In addition, it has a high affinity for a number of enzymes and drug targets, making it a useful tool for studying their activity. However, CMP-2 does have some limitations. It is not able to penetrate cell membranes, making it difficult to study the effects of CMP-2 on intracellular processes.
Direcciones Futuras
Despite its limitations, CMP-2 has a number of potential future directions. It could be used as a tool to study the effects of drugs on cellular processes, as it is able to interact with a number of drug targets. It could also be used to study the structure and function of proteins, as its structure is similar to that of a number of amino acids. In addition, it could be used as a probe molecule to study enzyme-substrate interactions, as it binds to a number of enzymes with high affinity. Finally, it could be used to study the effects of oxidative stress, as it has been shown to have anti-inflammatory and anti-oxidative effects.
Métodos De Síntesis
CMP-2 can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methoxypyridine with N-cyclopropylmethylpyrimidine-2-amine in the presence of a base, such as sodium hydroxide. This method has been used to produce CMP-2 with a purity of over 99%.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-19-13-6-11(4-5-15-13)12-8-17-14(18-9-12)16-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPNLJYTWISBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CN=C(N=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441859.png)
![4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441866.png)
![2-({[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441867.png)
![5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441873.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441888.png)
![4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441897.png)
![3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441909.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441915.png)
![2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441923.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)
![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441959.png)